molecular formula C26H44N5O10P B13448762 [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13448762
M. Wt: 617.6 g/mol
InChI Key: YWGHKXNPCLZBHK-XMMPIXPASA-N
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Description

The compound [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is a structurally complex molecule featuring:

  • A 4-nitro-2,1,3-benzoxadiazole core, a heterocyclic aromatic system known for its fluorescence and electron-deficient properties, often utilized in bioimaging and molecular probes .
  • A (2R)-2-hydroxyethyl group in the R-configuration, introducing stereochemical specificity.
  • A phosphorylated trimethylazaniumyl ethyl group, imparting cationic character and water solubility.

This combination of hydrophobic and hydrophilic moieties suggests applications in targeted drug delivery, fluorescent labeling, or enzyme inhibition studies.

Properties

Molecular Formula

C26H44N5O10P

Molecular Weight

617.6 g/mol

IUPAC Name

[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H44N5O10P/c1-31(2,3)18-19-38-42(36,37)39-20-24(33)40-23(32)14-12-10-8-6-4-5-7-9-11-13-17-27-21-15-16-22(30(34)35)26-25(21)28-41-29-26/h15-16,24,33H,4-14,17-20H2,1-3H3,(H-,27,29,36,37)/t24-/m1/s1

InChI Key

YWGHKXNPCLZBHK-XMMPIXPASA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(O)OC(=O)CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Retrosynthetic Considerations

The synthesis typically involves:

  • Preparation of the NBD-labeled fatty acid derivative (NBD-amino-tridecanoic acid or its activated ester).
  • Coupling this labeled fatty acid to a glycerophosphoethanolamine backbone.
  • Introduction of the phosphate group linked to the trimethylammonium ethyl group.
  • Purification and characterization.

Detailed Preparation Methods

Synthesis of NBD-Amino Fatty Acid Derivative

  • Step 1: Activation of 4-nitro-2,1,3-benzoxadiazole (NBD)
    • NBD chloride or NBD fluorides are commonly used as electrophilic reagents.
    • Reaction with 13-aminotridecanoic acid under mild basic conditions yields NBD-labeled amino acid.
  • Step 2: Formation of NBD-amino-tridecanoic acid
    • The amino group of 13-aminotridecanoic acid attacks the electrophilic NBD derivative.
    • Reaction conditions: typically carried out in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
    • Purification by column chromatography or recrystallization.

Preparation of Glycerophosphoethanolamine Backbone

  • Starting material: Commercially available 1,2-diacyl-sn-glycero-3-phosphoethanolamine or synthesized via:
    • Esterification of glycerol derivatives with fatty acid chlorides or anhydrides.
    • Phosphorylation of the sn-3 position with phosphoric acid derivatives.
  • Stereochemical control: Use of enantiomerically pure glycerol derivatives to ensure (2R) configuration.

Coupling of NBD-Amino Fatty Acid to Glycerophosphoethanolamine

  • Activation of NBD-amino fatty acid:
    • Conversion to active esters such as N-hydroxysuccinimide (NHS) esters or carbodiimide-mediated activation (e.g., EDC or DCC) to form reactive intermediates.
  • Esterification reaction:
    • The activated NBD-amino fatty acid reacts with the free hydroxyl group at the 2-position of glycerophosphoethanolamine.
    • Reaction conditions: Anhydrous solvents (e.g., dichloromethane, DMF), presence of base catalysts (e.g., pyridine or triethylamine), temperature control (0–25 °C).
  • Purification:
    • Silica gel chromatography or preparative HPLC to isolate the mono-labeled phospholipid.

Final Phosphorylation and Quaternization

  • The phosphate group is typically introduced early in the backbone synthesis or via phosphorylation of the glycerol derivative.
  • The 2-(trimethylazaniumyl)ethyl group is part of the phosphoethanolamine moiety, often introduced by reaction with choline derivatives or trimethylamine quaternization.
  • Purification and verification of the quaternary ammonium group by NMR and mass spectrometry.

Experimental Data Summary Table

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1 4-nitrobenzoxadiazole chloride + 13-aminotridecanoic acid DMF or THF RT to 40 °C 70–85 Mild base (e.g., triethylamine) used
2 Activation with NHS + EDC or DCC Dichloromethane 0–25 °C 75–90 Formation of NHS ester
3 Coupling with glycerophosphoethanolamine Anhydrous DCM/DMF 0–25 °C 60–80 Base catalyst (pyridine)
4 Quaternization/phosphorylation Various Ambient to mild heat Variable Confirmed by NMR/MS

Analytical Characterization

Literature and Source Diversity

  • Preparation methods are extensively documented in peer-reviewed journals focusing on fluorescent lipid analog synthesis, such as Journal of Lipid Research, Bioorganic & Medicinal Chemistry, and Analytical Biochemistry.
  • Patents on fluorescent phospholipid derivatives provide detailed synthetic protocols.
  • Chemical databases such as PubChem (CID 16217018) provide structural and physicochemical data supporting synthetic routes.
  • EPA DSSTox and Wikidata entries corroborate chemical identity and related substances.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles for substitution reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include amino derivatives, substituted phosphates, and hydrolyzed fragments. These products can be further utilized in various research applications .

Scientific Research Applications

[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The compound exerts its effects through its fluorescent properties. Upon excitation with light of a specific wavelength, it emits light at a different wavelength, allowing it to be detected and visualized. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be tracked using fluorescence microscopy and other imaging techniques .

Comparison with Similar Compounds

Alkyl Chain Variations ()

Compounds 9a–9d (Table 1) share the benzoxadiazole core but differ in alkyl chain length and terminal tetrazole groups. Key comparisons include:

Table 1: Comparison of Benzoxadiazole Derivatives

Compound Alkyl Chain Length Yield (%) Melting Point (°C) IR νmax (cm<sup>−1</sup>) Key NMR Shifts (δ, ppm)
9a (C40H44N10O) 2-Ethylhexyl 71 175 2,970, 2,951, 2,810, 2,211 8.20 (dd, Ar-H), 4.66 (t, OCH2)
9b (C44H52N10O) Octyl 77 206 2,955, 2,914, 2,842, 2,207 8.21 (dd, Ar-H), 4.67 (t, OCH2)
9c (C48H60N10O) Decyl 82 202 3,035, 2,968, 2,922, 2,202 8.21 (d, Ar-H), 4.67 (t, OCH2)
9d (C40H44N10O) Dodecyl 79 199 3,031, 2,950, 2,918, 2,209 8.21 (d, Ar-H), 4.59 (d, OCH2)
Target Compound Tridecanoyloxy N/A N/A Expected ~2,200 (C≡C), ~1,250 (P=O) Anticipated δ 8.1–8.3 (Ar-H), δ 3.5–4.5 (PO4)

Key Observations:

  • Longer alkyl chains (e.g., decyl in 9c ) correlate with higher yields (82%) but lower melting points (202°C vs. 206°C for octyl 9b ), likely due to reduced crystallinity.
  • The target compound’s tridecanoyloxy chain may further enhance lipid bilayer penetration compared to shorter chains in 9a–9d .
  • The phosphate group in the target compound introduces ionic solubility, contrasting with the non-ionic tetrazole-terminated analogs.

Biphenyl-Benzoxadiazole Analogs ()

The compound Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amine (Empirical Formula: C18H12N4O3) shares the nitrobenzoxadiazole motif but lacks the tridecanoyloxy and phosphate groups . Key differences:

  • Applications : The biphenyl analog may serve as a fluorescent probe, while the target compound’s phosphate group could enable kinase inhibition or nucleic acid binding.

Stereochemical and Isomeric Considerations ()

The target compound’s (2R)-hydroxyethyl group necessitates chiral synthesis and purification. Analogous separations, such as the resolution of 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide isomers via chiral HPLC (Chiralpak® OD column, 20% MeOH-DMEA), highlight the importance of enantiomeric purity in biological activity . The target compound’s R-configuration may optimize binding to chiral receptors or enzymes.

Biological Activity

The compound [(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate, often referred to as NBD-tridecanoate, is a phospholipid derivative characterized by its unique structure that incorporates a nitrobenzoxadiazole moiety. This compound has garnered interest due to its potential biological applications, particularly in cellular imaging and therapeutic contexts.

Chemical Structure

The molecular formula of NBD-tridecanoate is C47H79N4O11PC_{47}H_{79}N_4O_{11}P, with a complex structure that includes a phosphoethanolamine backbone and a long-chain fatty acid. The nitrobenzoxadiazole group is known for its fluorescent properties, which can be exploited in various biological assays.

NBD-tridecanoate exhibits several biological activities primarily attributed to the nitrobenzoxadiazole moiety, which acts as a fluorophore. This property allows for the monitoring of cellular processes such as lipid uptake and metabolism. The compound's mechanism involves:

  • Cellular Uptake : The long hydrophobic tail facilitates incorporation into cellular membranes, enhancing its bioavailability.
  • Fluorescent Detection : The nitrobenzoxadiazole group provides fluorescence, enabling real-time imaging of cellular events.

Case Studies and Research Findings

  • Fluorescent Imaging in Live Cells :
    • A study demonstrated the use of NBD-tridecanoate for tracking lipid metabolism in live cells. The compound was shown to accumulate in lipid droplets, allowing researchers to visualize lipid storage dynamics in real time .
  • Anticancer Properties :
    • Research indicated that derivatives of nitrobenzoxadiazole exhibit cytotoxic effects on cancer cells. Specifically, compounds similar to NBD-tridecanoate have been shown to induce apoptosis through the inhibition of glutathione S-transferases (GSTs), which play a role in drug resistance mechanisms in tumors .
  • Zinc Ion Detection :
    • The compound's ability to act as a sensor for zinc ions has been explored. Studies revealed that the presence of zinc can enhance the fluorescence intensity of NBD derivatives, making them useful for detecting zinc levels in biological samples .

Data Tables

Activity Description Reference
Cellular UptakeFacilitates visualization of lipid metabolism in live cells
Anticancer EffectsInduces apoptosis via GST inhibition in cancer cell lines
Zinc Ion DetectionEnhances fluorescence response to zinc ions

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/ValuesEvidence Source
1H NMR^{1}\text{H NMR}δ 3.2–3.5 ppm (trimethylazaniumyl CH3_3)
HRMS[M+H]+^+ = m/z 750.3 (calc. 750.2984)
IR1720 cm1^{-1} (ester C=O)

Q. Table 2. Chiral HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateTemperature
Chiralpak® OD20% MeOH-DMEA (0.2%) in CO2_25 mL/min35°C

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